Naloxone-Insensitive NMDA Analgesia
Psychotridine produces dose-dependent analgesia in the tail-flick test that is not reversed by the opioid antagonist naloxone, ruling out mu-opioid receptor involvement [1]. In contrast, the closely related trimer hodgkinsine produces a naloxone-reversible analgesic effect in the same thermal model, confirming dual opioid/NMDA mechanism [2].
| Evidence Dimension | Naloxone Reversal of Analgesia |
|---|---|
| Target Compound Data | Not reversed by naloxone |
| Comparator Or Baseline | Hodgkinsine: Analgesia reversed by naloxone |
| Quantified Difference | Naloxone reversibility: Psychotridine = 0% reversal; Hodgkinsine = significant reversal |
| Conditions | Tail-flick model in mice; naloxone pretreatment |
Why This Matters
For researchers requiring a pure NMDA antagonist tool compound without confounding opioid activity, psychotridine provides a cleaner pharmacological signature than hodgkinsine.
- [1] Amador TA, Verotta L, Nunes DS, Elisabetsky E. Involvement of NMDA receptors in the analgesic properties of psychotridine. Phytomedicine. 2001;8(3):202-206. View Source
- [2] Amador TA, Verotta L, Nunes DS, Elisabetsky E. Antinociceptive profile of hodgkinsine. Planta Med. 2000;66(8):770-772. View Source
